4-Bromo-5-fluoro-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
4-bromo-5-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5BrFNO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H |
InChI Key |
QYQARWOJKGPNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Br)F |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization of 4 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde is predicted to show distinct signals for each of the five protons. The aldehyde proton (-CHO) is expected to appear as a singlet in the most downfield region, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The indole (B1671886) N-H proton will likely be observed as a broad singlet at a high chemical shift (δ 12.0-12.5 ppm), a characteristic feature for this functional group.
The proton at the C2 position is anticipated to resonate as a singlet or a finely coupled doublet around δ 8.2-8.4 ppm. The two remaining aromatic protons on the benzene (B151609) ring, H-6 and H-7, would constitute an AX or AB spin system. H-7 is expected to be a doublet of doublets due to coupling with H-6 and the fluorine at C-5. Similarly, H-6 would appear as a doublet of doublets from coupling to H-7 and the adjacent fluorine. For the related compound 4-fluoro-5-iodo-1H-indole-3-carbaldehyde, the aromatic protons appear in the δ 7.2-7.6 ppm range, which serves as a reasonable estimate for the title compound. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 12.0 - 12.5 | br s | - |
| CHO | 9.9 - 10.1 | s | - |
| H-2 | 8.2 - 8.4 | s | - |
| H-7 | 7.5 - 7.7 | dd | J(H7-H6) ≈ 8.5 Hz, J(H7-F5) ≈ 4.5 Hz |
| H-6 | 7.2 - 7.4 | dd | J(H6-H7) ≈ 8.5 Hz, J(H6-F5) ≈ 9.0 Hz |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aldehyde carbonyl carbon is the most deshielded, predicted to appear around δ 184-186 ppm. The carbons directly attached to the electronegative halogen atoms, C4 (bromo) and C5 (fluoro), will have their chemical shifts significantly influenced. The C5 carbon will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz. The C4 carbon, bonded to bromine, is expected to be in the δ 110-115 ppm region. The remaining six carbon atoms of the indole ring will give distinct signals, with their positions determined by the combined electronic effects of the substituents. For instance, in 4-fluoro-5-iodo-1H-indole-3-carbaldehyde, the aromatic carbons show complex signals influenced by C-F coupling. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C=O | 184 - 186 | - |
| C-5 | 152 - 156 | ¹JCF ≈ 245 Hz |
| C-7a | 138 - 140 | Possible small coupling |
| C-2 | 135 - 137 | - |
| C-3 | 118 - 120 | - |
| C-3a | 124 - 126 | Possible small coupling |
| C-7 | 115 - 117 | ³JCF ≈ 5 Hz |
| C-6 | 112 - 114 | ²JCF ≈ 25 Hz |
| C-4 | 110 - 115 | ²JCF ≈ 10 Hz |
Two-Dimensional (2D) NMR Techniques (e.g., NOESY)
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming the spatial proximity of atoms, which is crucial for verifying the substitution pattern. In a NOESY experiment for this compound, cross-peaks would be expected between protons that are close in space, regardless of whether they are coupled through bonds.
Key expected correlations would include:
The aldehyde proton (on C3) and the proton at C2.
The N-H proton and the proton at C7.
The H-6 proton and the H-7 proton, confirming their adjacency.
Crucially, a NOESY spectrum would help to unambiguously assign the H-6 and H-7 signals by observing their respective through-space correlations to the substituents at C5 (fluorine) and C4 (bromine).
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. The IR and Raman spectra of this compound would be characterized by several key absorption bands. A prominent, broad absorption band in the IR spectrum between 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The most intense and sharp band is predicted to be the C=O stretch of the aldehyde group, appearing around 1650-1670 cm⁻¹, a region typical for aromatic aldehydes.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and pyrrole (B145914) rings would produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of the halogen substituents would also be evident; a strong C-F stretching vibration should appear in the 1100-1250 cm⁻¹ range, while the C-Br stretch would be found at a much lower frequency, typically between 500-600 cm⁻¹.
Table 3: Predicted Vibrational Spectroscopy Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aldehyde C=O Stretch | 1650 - 1670 | Strong, Sharp |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. The molecular formula of this compound is C₉H₅BrFNO.
A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the molecular ion would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass-to-charge units (m/z). This provides unequivocal evidence for the presence of a single bromine atom.
Under techniques like Electrospray Ionization (ESI-MS), the compound would likely be observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula. Common fragmentation pathways for indole-3-carbaldehydes include the loss of carbon monoxide (CO, 28 Da) from the aldehyde group, leading to a significant [M-CHO]⁺ or [M+H-CO]⁺ fragment. Subsequent loss of the bromine radical could also be observed.
Table 4: Predicted Mass Spectrometry Data
| Ion/Fragment | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |
| [M]⁺ | 241.95 | 243.95 | Molecular Ion |
| [M+H]⁺ | 242.96 | 244.96 | Protonated Molecule (ESI) |
| [M-CO]⁺ | 213.96 | 215.96 | Loss of Carbon Monoxide |
| [M-Br]⁺ | 163.04 | - | Loss of Bromine Radical |
X-ray Crystallography for Solid-State Structure Determination
While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the solid-state structure of a molecule. If suitable crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
This analysis would confirm the planarity of the indole ring system and the relative positions of the bromo, fluoro, and carbaldehyde substituents. It would also reveal the conformation of the aldehyde group relative to the indole ring. Furthermore, crystallographic data would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules would form hydrogen-bonded dimers or chains in the solid state via the indole N-H donor and the aldehyde carbonyl oxygen acceptor (N-H···O interactions), a common packing motif for such compounds. nih.gov Data from related structures, such as 5-bromo-1H-indole-3-carbaldehyde derivatives, show these predictable planar structures and intermolecular hydrogen bonding networks. nih.gov
Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
No studies detailing the conformational flexibility or intermolecular interaction patterns of this specific molecule through molecular dynamics simulations were found.
Quantum Chemical Calculations of Reactivity Descriptors
Calculated values for reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index for this compound are not available in the literature.
Should peer-reviewed research on the computational and theoretical properties of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde become available in the future, this article can be generated.
Reactivity and Derivatization Pathways of 4 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde
Reactions at the Carbaldehyde Moiety
The aldehyde group at the C-3 position is a key functional handle for molecular elaboration. It readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reduction, providing access to a diverse array of more complex indole (B1671886) derivatives.
While the carbaldehyde group itself can be a precursor for C-C bond formation (e.g., Wittig or aldol (B89426) reactions), a more prominent pathway for C-C coupling on this scaffold involves the bromine substituent at the C-4 position. The aryl bromide moiety is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating biaryl structures and other complex architectures. bohrium.comnu.edu.kz
Key C-C coupling reactions applicable to the C-4 position include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govnih.govtcichemicals.com This method is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. bohrium.comnu.edu.kzresearchgate.net
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a powerful method for introducing alkynyl moieties into the indole core, which can serve as handles for further transformations. bohrium.comnu.edu.kz
These reactions typically leave the carbaldehyde group untouched, demonstrating excellent chemoselectivity and allowing for subsequent modifications at the C-3 position.
Table 1: Examples of Palladium-Catalyzed C-C Coupling Reactions on Bromo-Indole Scaffolds
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid / Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-5-fluoro-1H-indole-3-carbaldehyde |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst | 4-Alkynyl-5-fluoro-1H-indole-3-carbaldehyde |
The carbonyl group of the carbaldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netresearchgate.net This reaction is one of the most fundamental C-N bond-forming transformations for indole-3-carbaldehydes. nih.govjocpr.com The reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. internationaljournalcorner.com
This pathway is highly efficient for coupling the indole scaffold to a wide variety of amine-containing molecules, including:
Simple alkyl and aryl amines
Amino acids and peptides nih.gov
Heterocyclic amines
The resulting Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for further synthesis, such as reduction to secondary amines or participation in cycloaddition reactions.
Table 2: Schiff Base Formation with 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde
| Amine Reactant (R-NH₂) | Reaction Conditions | Product (Schiff Base) |
| Aniline (B41778) | Ethanol (B145695), reflux | N-(phenyl)-1-(4-bromo-5-fluoro-1H-indol-3-yl)methanimine |
| Glycine | Aqueous/Organic solvent, reflux | 2-(((4-bromo-5-fluoro-1H-indol-3-yl)methylene)amino)acetic acid |
| 2-Aminothiazole | Acetic acid catalyst, reflux | N-((4-bromo-5-fluoro-1H-indol-3-yl)methylene)thiazol-2-amine |
The aldehyde functional group can be selectively reduced to a primary alcohol without affecting the aromatic rings or the halogen substituents. The most common and convenient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.com A subsequent workup with a protic solvent (like ethanol or water) protonates the resulting alkoxide to yield the alcohol. youtube.com
This reduction converts this compound into (4-Bromo-5-fluoro-1H-indol-3-yl)methanol, a valuable intermediate for synthesizing other indole derivatives, such as ethers, esters, or halides via substitution reactions at the newly formed hydroxymethyl group.
Functionalization of the Indole Nitrogen (N-substitution)
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a nucleophilic center that can be readily functionalized. N-substitution, particularly N-alkylation, is a common strategy to modify the properties of indole derivatives and to introduce various functional groups. mdpi.com
The typical procedure for N-alkylation involves deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the more nucleophilic indolide anion. This anion then reacts with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), via an Sₙ2 reaction to form the N-substituted product. mdpi.comrsc.org This method allows for the introduction of a wide range of substituents onto the indole nitrogen.
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring system is electron-rich and generally reactive towards electrophilic aromatic substitution (EAS). The pyrrole (B145914) ring is significantly more activated than the benzene (B151609) ring, with the C-3 position being the most nucleophilic site. ic.ac.ukresearchgate.net However, in this compound, the C-3 position is already occupied.
The directing effects of the existing substituents must be considered to predict the outcome of further EAS reactions:
-CHO group (at C-3): Strongly deactivating and a meta-director relative to itself.
-Br group (at C-4): Deactivating via induction but ortho-, para-directing via resonance. libretexts.org
-F group (at C-5): Deactivating via induction but ortho-, para-directing via resonance. libretexts.org
Pyrrole Nitrogen: Strongly activating and directs ortho and para to itself (i.e., C-3 and C-2).
Considering these combined effects, the most likely positions for further electrophilic attack are the C-2 and C-7 positions of the indole ring. The C-2 position is electronically favored due to the influence of the nitrogen atom, but the C-7 position is also a plausible site, influenced by the directing effects of the C-4 bromo group. The precise regioselectivity would depend on the specific electrophile and reaction conditions used.
Regioselectivity and Stereoselectivity in Reaction Mechanisms
The chemistry of this compound is inherently governed by principles of selectivity.
Regioselectivity is evident in the distinct reactivity of its different functional sites. A nucleophile will preferentially attack the aldehyde carbon, an electrophile will target the indole nitrogen or specific carbons on the ring (C-2/C-7), and organometallic coupling reactions will selectively occur at the C-Br bond. This allows for a controlled, stepwise derivatization of the molecule.
Stereoselectivity becomes a critical consideration when reactions at the carbaldehyde moiety create a new stereocenter. For example, the reduction of the aldehyde to an alcohol does not create a chiral center unless the molecule is already chiral. However, addition of an organometallic reagent (e.g., a Grignard reagent) to the aldehyde would produce a secondary alcohol with a new stereocenter at the C-3 position's side chain. Furthermore, multi-component reactions like the Ugi reaction, which involves an aldehyde, can generate multiple stereocenters whose formation can be controlled to achieve specific stereoisomers. bohrium.com Subsequent transformations on these chiral products can proceed with high degrees of stereocontrol, enabling the synthesis of enantiomerically pure, complex indole alkaloids and related structures.
Strategic Modifications for Supramolecular Assembly
The molecular architecture of this compound offers a versatile platform for the rational design of supramolecular assemblies. The strategic positioning of the bromo, fluoro, and carbaldehyde functional groups on the indole scaffold allows for a variety of non-covalent interactions to be exploited in crystal engineering. These interactions, including halogen bonding, hydrogen bonding, and π-π stacking, can be finely tuned through targeted chemical modifications to direct the self-assembly of molecules into predictable and functional higher-order structures.
The inherent functionalities of the parent molecule provide active sites for directing supramolecular construction. The bromine atom at the C4 position is a potential halogen bond donor, capable of forming directional interactions with halogen bond acceptors. Similarly, the fluorine atom at C5, although a weaker halogen bond donor, can influence the electronic properties of the aromatic system and participate in other weak interactions. The indole N-H group and the carbonyl oxygen of the carbaldehyde at C3 are classic hydrogen bond donor and acceptor sites, respectively. Furthermore, the planar indole ring system is predisposed to π-π stacking interactions.
Strategic derivatization of the carbaldehyde group is a key pathway to introduce additional functionalities and control the dimensionality and connectivity of the resulting supramolecular networks. For instance, condensation reactions with amines, hydrazines, or thiosemicarbazides can yield imines, hydrazones, or thiosemicarbazones. These derivatives not only alter the steric and electronic profile of the molecule but also introduce new hydrogen bonding motifs, thereby expanding the possibilities for creating complex and robust self-assembled architectures.
Detailed research findings have demonstrated the efficacy of such strategic modifications in related systems. For example, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone reveals that the sulfur atom acts as a hydrogen-bond acceptor for the aromatic NH, aliphatic NH, and terminal NH2 groups of three symmetry-related molecules, leading to the formation of a layered structure. nih.gov This highlights how derivatization of the carbaldehyde can introduce new hydrogen bonding capabilities that dictate the final supramolecular arrangement.
In other related bromo-substituted indole derivatives, the significance of π–π and C—H⋯π interactions involving the indole moieties has been established through Hirshfeld surface analysis and interaction energy calculations. nih.gov These studies show that pairing of antiparallel indole systems can be associated with significant interaction energies, driving the formation of columnar supramolecular structures. nih.gov The crystal packing in these compounds is further stabilized by weaker interactions such as C—H⋯O and C—H⋯Br hydrogen bonds. nih.gov
The potential for co-crystallization represents another strategic avenue for utilizing this compound in supramolecular assembly. Co-crystals are multi-component crystals formed through non-covalent interactions, typically hydrogen bonding, between different molecular species. nih.gov By selecting appropriate co-formers that can interact with the functional groups of the target molecule, it is possible to generate novel crystalline solids with modified physicochemical properties. For instance, a co-former with a strong hydrogen bond donor group could interact with the carbonyl oxygen of the carbaldehyde, while a co-former with a good hydrogen bond acceptor could bind to the indole N-H.
The following interactive data table summarizes the key functional groups of this compound and its potential derivatives, along with the types of non-covalent interactions they can mediate to form specific supramolecular synthons.
| Functional Group/Derivative | Potential Non-Covalent Interaction | Resulting Supramolecular Synthon |
|---|---|---|
| 4-Bromo | Halogen Bonding (Br···O/N/S) | Linear or 2D motifs |
| 5-Fluoro | Weak Halogen/Hydrogen Bonding (F···H-C) | Directional intermolecular contacts |
| Indole N-H | Hydrogen Bonding (N-H···O/N) | Chains, tapes, or sheets |
| 3-Carbaldehyde (C=O) | Hydrogen Bonding (C=O···H-N/H-O) | Dimers or catemeric chains |
| Indole Ring | π-π Stacking | Columnar or layered structures |
| Imines (-CH=N-R) | Hydrogen Bonding (if R contains H-bond donors/acceptors) | Extended networks |
| Hydrazones (-CH=N-NH-R) | Hydrogen Bonding (N-H···O/N) | Robust hydrogen-bonded networks |
| Thiosemicarbazones (-CH=N-NH-C(=S)-NH2) | Hydrogen Bonding (N-H···S, N-H···O/N) | Layered or 3D structures |
Structure Property Relationships in Halogenated Indole 3 Carbaldehydes
Influence of Halogen Substituents on Electronic Structure and Reactivity
The introduction of bromine at the C-4 position and fluorine at the C-5 position significantly alters the electron distribution within the indole-3-carbaldehyde scaffold. Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. Fluorine is the most electronegative element, and its presence at C-5 has a pronounced impact on the local electronic environment. The presence of such electron-withdrawing groups on the indole's phenyl ring has been shown to be important for the interaction of indole (B1671886) derivatives with biological targets. researchgate.net
These inductive effects have several consequences for the molecule's reactivity:
Increased Acidity of the Indole N-H: The withdrawal of electron density from the indole ring system increases the acidity of the N-H proton on the pyrrole (B145914) ring compared to the unsubstituted parent compound.
Modulation of the Carbaldehyde Group: The electron-withdrawing nature of the halogens decreases the electron density on the carbaldehyde's carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
Reactivity in Electrophilic Aromatic Substitution: While the pyrrole ring is generally the site of electrophilic attack in indoles, the strong deactivating effect of the halogens on the benzene (B151609) ring further ensures that reactions with electrophiles will be highly directed toward the electron-rich pyrrole moiety. The presence of electron-withdrawing groups on an indole ring can lower its reactivity toward fluorination, requiring longer reaction times. researchgate.net
Positional Effects of Bromine and Fluorine on Molecular Interactions
The specific placement of substituents is critical, as studies on different halogenated isomers of indole-3-carboxylic acid and indole-3-carboxaldehyde (B46971) have demonstrated that both the type of halogen and its position significantly impact crystal structures, molecular stacking, and intermolecular interactions. rsc.orgmdpi.com
In 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde, the C4-Br and C5-F arrangement gives rise to specific directional interactions:
Hydrogen Bonding: The molecule can act as a hydrogen bond donor via its indole N-H group and as an acceptor through the carbonyl oxygen. The increased acidity of the N-H proton, induced by the electron-withdrawing halogens, is expected to strengthen its capacity as a hydrogen bond donor in interactions with suitable acceptors.
Halogen Bonding: The bromine atom at C-4 can participate in halogen bonding, an attractive non-covalent interaction where the halogen acts as an electrophilic species. The highly electronegative fluorine atom at the adjacent C-5 position enhances this capability. By withdrawing electron density, the fluorine atom increases the size and positive electrostatic potential of the "σ-hole" on the bromine atom, making it a more effective halogen bond donor.
π-π Stacking: The modification of the aromatic ring's electronic properties by the halogens also influences how the molecules pack in the solid state, affecting π-π stacking interactions. rsc.org
Conformational Effects of the Carbaldehyde Group on Molecular Properties
Two primary planar conformations are possible: s-trans and s-cis, referring to the orientation of the carbonyl double bond relative to the C2-C3 bond of the indole. In related N-sulfonylated indole-3-carbaldehydes, the carbaldehyde moiety is observed to be nearly co-planar with the ring system. mdpi.com The presence of the relatively bulky bromine atom at the C-4 position may introduce steric hindrance that favors one conformer over the other, thereby influencing the molecule's preferred three-dimensional structure and its interactions with other molecules or biological receptors.
Substituent Effects on Spectroscopic Signatures and Molecular Vibrations
The halogen substituents serve as sensitive probes that significantly alter the spectroscopic signatures of the molecule, providing valuable information about its structure.
Infrared (IR) Spectroscopy: The electron-withdrawing effects of bromine and fluorine are expected to influence key vibrational frequencies. The C=O stretching vibration of the carbaldehyde, in particular, will likely shift to a higher wavenumber (a "blueshift") compared to unsubstituted indole-3-carbaldehyde due to the decreased electron density around the carbonyl group. C-X stretching peaks for C-F and C-Br bonds are characterized by intense absorptions at lower wavenumbers. spectroscopyonline.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3200 - 3450 | Broad peak characteristic of indole N-H. csic.es |
| C=O Stretch | 1650 - 1680 | Expected blueshift from unsubstituted (~1640 cm⁻¹) due to -I effect of halogens. |
| C=C Aromatic Stretch | 1450 - 1600 | Typical for the indole aromatic system. |
| C-F Stretch | 1000 - 1250 | Typically a strong, sharp absorption. |
| C-Br Stretch | 500 - 650 | Located in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are profoundly affected by the halogen substituents. The electronegative F and Br atoms will deshield nearby nuclei, causing their resonance signals to appear at a higher chemical shift (downfield). For instance, the aromatic protons H-6 and H-7 are expected to be shifted downfield. In the ¹³C NMR spectrum, the carbons directly bonded to the halogens (C-4 and C-5) will show the most significant shifts. The aldehyde proton signal (CHO) in related indole-3-carbaldehydes typically appears far downfield, often around δ 10.0 ppm. rsc.org
| Nucleus | Proton/Carbon | Predicted Chemical Shift (δ ppm) | Notes |
|---|---|---|---|
| ¹H | N-H | > 11.0 | Broad singlet, downfield due to acidity. csic.es |
| CHO | ~9.9 - 10.1 | Characteristic aldehyde proton singlet. rsc.org | |
| H-2 | ~8.2 - 8.4 | Downfield shift due to proximity to carbaldehyde and pyrrole nitrogen. | |
| H-6, H-7 | ~7.2 - 7.8 | Complex splitting patterns (doublets/triplets) influenced by F and Br. | |
| ¹³C | C=O | ~184 - 186 | Carbonyl carbon resonance. rsc.org |
| C-4 (C-Br) | ~110 - 120 | Shielded by heavy atom effect of Br but influenced by C-F. | |
| C-5 (C-F) | ~150 - 160 (d) | Large downfield shift with C-F coupling. | |
| Aromatic C | 110 - 140 | Various signals for the other 6 aromatic carbons. csic.es |
Rational Design Principles for Modulating Chemical Behavior
The study of this compound exemplifies several key principles used in the rational design of molecules with tailored properties. Halogenation is a cornerstone of this approach. researchgate.netnih.govnih.gov
Tuning Electronic Properties: The choice of halogen and its position allows for precise control over the electronic landscape of the molecule. Fluorine is often used to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Both fluorine and bromine modify the acidity and electrophilicity of different parts of the molecule, which can be used to enhance binding or reactivity.
Engineering Intermolecular Interactions: The ability of bromine to act as a halogen bond donor can be rationally exploited to create specific, directional interactions with a biological target, such as a protein active site. This interaction can be strengthened by placing strongly electron-withdrawing groups, like the adjacent fluorine in this molecule, on the same aromatic ring.
Positional Isomerism as a Design Tool: The observation that different positional isomers of brominated indole carboxaldehydes show varied biological activity underscores the importance of substituent placement. mdpi.com A systematic exploration of different substitution patterns is a common strategy to optimize molecular interactions and achieve desired biological or material properties.
Modulating Physicochemical Properties: Fluorine substitution is a well-established method for modulating properties like lipophilicity, which in turn affects a molecule's absorption, distribution, and membrane permeability. nih.govnih.gov This allows for the optimization of pharmacokinetic profiles in drug design.
By combining these principles, chemists can rationally design halogenated indole derivatives like this compound to serve as scaffolds for new pharmaceuticals, molecular probes, or advanced materials.
Applications of 4 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde and Its Derivatives in Advanced Materials and Chemical Technologies
Utilization in Dye Chemistry and Pigments
The indole (B1671886) scaffold is a fundamental component in a variety of natural and synthetic dyes, most notably indigo (B80030). Derivatives of indole-3-carbaldehyde serve as key precursors in the synthesis of novel chromophores. The aldehyde functional group is particularly amenable to condensation reactions, such as the Knoevenagel condensation, which can be employed to extend the π-conjugated system of the molecule. This extension is crucial for tuning the absorption and emission properties of the resulting dye, allowing for the creation of a wide spectrum of colors.
The presence of bromine and fluorine atoms on the indole ring of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde can further influence the photophysical properties of any derived dyes. These electron-withdrawing halogens can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, depending on their position and interaction with the rest of the molecule. Moreover, halogen bonding can play a role in the solid-state packing of pigment molecules, which can affect their color and stability. Enzymatic methods using peroxygenases have been demonstrated for the synthesis of indigo derivatives from substituted indoles, offering an environmentally benign route to these pigments.
Integration into Organic Photoactuators and Photoswitches
Indole derivatives are increasingly being recognized for their potential in the design of molecular photoactuators and photoswitches. These are molecules that can undergo a reversible change in their structure and properties upon exposure to light. The indole moiety can serve as a core structural motif in these systems, with its electronic properties being readily tunable through substitution.
The introduction of this compound into larger molecular frameworks could lead to the development of novel photoswitches. For instance, it can be used to synthesize derivatives analogous to aryliminoindolinones or pyrazolyazoindoles, which have shown promising photoswitching behavior. The photoisomerization process in these molecules, often a Z/E isomerization around a double bond, can be influenced by the electronic nature of the substituents on the indole ring. The bromine and fluorine atoms in this compound could potentially be used to fine-tune the absorption wavelengths required for switching and the thermal stability of the metastable state.
Development of Small-Molecule Chemosensors and Probes for Analytical Chemistry
The indole ring, with its electron-rich nature and N-H group capable of hydrogen bonding, is an excellent platform for the development of chemosensors. Indole-based fluorescent and colorimetric sensors have been successfully developed for the detection of various analytes, particularly heavy metal ions. bldpharm.com The sensing mechanism often involves the coordination of the analyte to the indole derivative, leading to a detectable change in its photophysical properties, such as fluorescence quenching or enhancement, or a visible color change. researchgate.net
Derivatives of this compound are promising candidates for the design of new chemosensors. The aldehyde group can be readily converted into a Schiff base or other ligand systems designed to selectively bind to specific ions. The inherent fluorescence of the indole core can be modulated by this binding event. For example, indole-based sensors have demonstrated high selectivity for mercury (Hg²⁺) and zinc (Zn²⁺) ions. ekb.egnih.gov The limit of detection for some indole-based zinc sensors has been reported to be as low as 0.41 μM, which is well below the guidelines set by the World Health Organization. nih.gov
Table 1: Examples of Indole-Based Chemosensors and their Performance
| Target Analyte | Sensor Type | Detection Limit | Reference |
| Hg²⁺ | Fluorescent | 6.8 μM | ekb.eg |
| Zn²⁺ | Fluorescent | 0.41 μM | nih.gov |
| Fe³⁺ | Colorimetric | 17.8 µM | researchgate.net |
Role in Supramolecular Chemistry and Controlled Assembly
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The indole nucleus is a valuable building block in this field due to its ability to participate in hydrogen bonding (via the N-H group) and π-π stacking interactions.
In supramolecular catalysis, the assembly of small molecules creates a microenvironment that can accelerate or control a chemical reaction, mimicking the function of enzymes. Indole-based macrocycles have been explored as hosts in supramolecular chemistry, acting as selective complexing agents and catalysts. The functional groups on the indole ring can be positioned to create a binding pocket for a specific substrate, and the electronic properties of the indole can contribute to the catalytic process. While specific examples involving this compound are not yet reported, its ability to be incorporated into larger, well-defined structures makes it a compound of interest for the design of new supramolecular catalysts.
The spontaneous organization of molecules into well-defined nanostructures is a key aspect of bottom-up nanotechnology. Indole derivatives have been shown to self-assemble into nanospheres and nanoemulsions in aqueous environments. This self-assembly is driven by a balance of hydrophobic and hydrophilic interactions. For instance, a newly developed indole derivative has been shown to form stable nanospheres with diameters of 100-200 nm in water through supramolecular assembly. These nanostructures can be utilized in various applications, including as nanocarriers for drug delivery. Polymeric nanofluids composed of self-assembled siloxane-polyindole-gold nanoparticles have also been synthesized for applications in biomedical membranes. The bromo and fluoro substituents on this compound could be exploited to control the self-assembly process and the properties of the resulting nanomaterials.
Applications in Environmental Remediation (e.g., Degradation of Per-/Polyfluoroalkyl Substances)
Per- and polyfluoroalkyl substances (PFAS) are persistent environmental pollutants that are notoriously difficult to degrade. Recent research has highlighted the potential of indole and its derivatives in the remediation of PFAS-contaminated water. Indole compounds can act as a source of hydrated electrons (e⁻aq) under UV irradiation, which are powerful reducing agents capable of breaking the strong carbon-fluorine bonds in PFAS molecules.
Future Research Directions and Innovations for 4 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes for Halogenated Indole (B1671886) Carbaldehydes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on novel and sustainable routes to access 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde and its analogs.
Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Innovations in this area could include:
Catalytic C-H Functionalization: Direct and regioselective halogenation and formylation of the indole core using transition-metal or organocatalysis would represent a significant advancement. This approach minimizes the need for protecting groups and reduces the number of synthetic steps, thereby improving atom economy.
Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Green Solvents and Reagents: Exploration of greener alternatives to traditional organic solvents, such as ionic liquids, deep eutectic solvents, or even water, will be crucial. researchgate.net Furthermore, employing less toxic and more sustainable halogenating and formylating agents will be a key focus. The use of microwave irradiation and ultrasound are also promising green techniques for accelerating these reactions.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | High atom economy, reduced steps | Development of selective catalysts |
| Flow Chemistry | Improved control, scalability, safety | Reactor design and optimization |
| Green Chemistry | Reduced environmental impact | Use of sustainable solvents and reagents |
Exploration of Unconventional Reactivity Pathways and Mechanistic Insights
The unique electronic nature of this compound, arising from the interplay of the electron-donating indole nitrogen and the electron-withdrawing halogens and carbaldehyde, suggests the potential for unconventional reactivity.
Future investigations in this domain could uncover novel transformations:
Tandem and Cascade Reactions: The aldehyde functionality can act as a linchpin for initiating tandem or cascade reactions, allowing for the rapid construction of complex molecular architectures from simple precursors. For instance, a Knoevenagel condensation followed by an intramolecular cyclization could lead to novel heterocyclic systems.
Photoredox Catalysis: The use of visible light photoredox catalysis could unlock new reaction pathways that are not accessible under thermal conditions. This could include novel cross-coupling reactions or the generation of radical intermediates for unique bond formations.
Mechanistic Elucidation: Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, will be vital to understand the intricate details of these new reactions. This knowledge will be instrumental in optimizing reaction conditions and expanding their scope.
Advanced Computational Modeling for Predictive Chemical Synthesis and Molecular Design
Computational chemistry is an increasingly powerful tool for predicting and understanding chemical phenomena. For this compound, computational modeling can play a pivotal role in several areas:
Predictive Synthesis: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the feasibility of new synthetic routes, and understand the regioselectivity of reactions. This in silico approach can significantly reduce the experimental effort required to develop new synthetic methods.
Molecular Property Prediction: Computational tools can predict the electronic, optical, and pharmacokinetic properties of derivatives of this compound. This allows for the rational design of new molecules with desired functionalities, such as specific absorption and emission wavelengths for materials science applications or improved binding affinity for drug discovery.
Understanding Non-Covalent Interactions: The halogen atoms in the molecule can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition and self-assembly. Computational studies can provide detailed insights into the nature and strength of these interactions, guiding the design of new materials and biologically active compounds.
Integration into Hybrid Material Systems for Enhanced Functionality
The unique electronic and structural features of this compound make it an attractive building block for the creation of novel hybrid materials with enhanced functionalities.
Future research could explore its incorporation into:
Conducting Polymers: The indole moiety is a known component of conducting polymers. By incorporating the halogenated indole unit into a polymer backbone, it may be possible to tune the electronic properties, such as the bandgap and conductivity, of the resulting material. The aldehyde group can also serve as a reactive handle for post-polymerization modification.
Organic-Inorganic Hybrid Materials: The carbaldehyde group can be used to covalently link the indole unit to inorganic materials, such as silica nanoparticles or metal-organic frameworks (MOFs). This could lead to hybrid materials with interesting optical, catalytic, or sensing properties.
Supramolecular Assemblies: The potential for halogen bonding and other non-covalent interactions could be exploited to direct the self-assembly of this compound into well-defined supramolecular structures with unique properties.
| Hybrid Material System | Potential Functionality | Research Direction |
| Conducting Polymers | Tunable electronic properties | Polymer synthesis and characterization |
| Organic-Inorganic Hybrids | Enhanced optical and catalytic activity | Surface modification and material integration |
| Supramolecular Assemblies | Novel material properties | Self-assembly studies |
Design of Next-Generation Molecular Tools and Probes
The indole scaffold is a common fluorophore, and its photophysical properties can be modulated by substituents. This makes this compound a promising platform for the development of next-generation molecular tools and probes.
Innovations in this area may include:
Fluorescent Probes for Bioimaging: The aldehyde group can be readily converted into other functional groups, allowing for the attachment of targeting moieties or environmentally sensitive reporters. The presence of the heavy bromine atom could also lead to interesting photophysical properties, such as phosphorescence, which is beneficial for time-resolved imaging.
Sensors for Ions and Small Molecules: The carbaldehyde can act as a binding site for specific analytes. Upon binding, a change in the fluorescence or color of the molecule could provide a detectable signal. The electronic tuning by the halogens could enhance the sensitivity and selectivity of such sensors.
Covalent Labeling Agents: The reactive aldehyde can be used to covalently label biomolecules, such as proteins, through the formation of Schiff bases. The indole core would then serve as a reporter tag for visualization and quantification.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable building block in various scientific disciplines. The synergy between innovative synthetic methods, detailed mechanistic understanding, advanced computational modeling, and creative application-driven research will pave the way for exciting discoveries based on this unique halogenated indole.
Q & A
Q. What are the standard synthetic routes for 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde?
The synthesis typically involves sequential halogenation and formylation of an indole precursor. A common approach includes:
- Fluorination : Direct fluorination at the 5th position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in polar aprotic solvents like DMF .
- Bromination : Electrophilic bromination at the 4th position using N-bromosuccinimide (NBS) in acetic acid or DCM under controlled temperature (0–25°C) .
- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) or Duff reaction (hexamine/trifluoroacetic acid) to introduce the aldehyde group at the 3rd position . Key variables : Solvent polarity, reaction time, and stoichiometric ratios of halogenating agents significantly impact yield and purity.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and coupling patterns. For example, the aldehyde proton typically appears as a singlet near δ 10.0 ppm, while fluorine atoms show coupling with adjacent protons (e.g., J = 8–12 Hz for 5-F) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 243.03) and isotopic patterns for bromine .
- X-ray Crystallography : For definitive structural confirmation, especially to resolve positional isomerism (e.g., 4-Bromo-5-fluoro vs. 5-Bromo-4-fluoro derivatives) .
Q. What are the common chemical reactions involving this compound?
The aldehyde group and halogen substituents enable diverse transformations:
- Nucleophilic substitution : Bromine at the 4th position can be replaced with amines, alkoxides, or thiols under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Aldehyde derivatization : Condensation with hydrazines to form hydrazones or with thiosemicarbazides for biological activity studies .
- Electrophilic aromatic substitution : Fluorine at the 5th position directs further substitutions (e.g., nitration, sulfonation) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Solvent optimization : Replace acetic acid with DCM for bromination to minimize side reactions (e.g., oxidation of the aldehyde group) .
- Catalyst screening : Use Pd(OAc)₂/XPhos for efficient cross-coupling of the bromine substituent, reducing catalyst loading to <5 mol% .
- Temperature control : Lower fluorination temperatures (0–5°C) to suppress polyhalogenation . Case study : A 2025 study achieved 85% yield by replacing NBS with CuBr₂ in acetonitrile, minimizing byproducts like 4,5-dibromo derivatives .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or impurity profiles:
- Bioactivity validation : Re-test the compound in standardized assays (e.g., NIH/3T3 for cytotoxicity, HEK293 for receptor binding) using HPLC-purified samples (>98% purity) .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁹F NMR) to track metabolite formation and confirm target engagement .
- Data normalization : Compare results against structurally similar controls (e.g., 5-fluoroindole-3-carbaldehyde) to isolate substituent effects .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Derivative synthesis : Prepare analogs (e.g., 4-Bromo-5-fluoro-1H-indole-3-carboxylic acid) to assess the role of the aldehyde group .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict binding affinities .
- Biological profiling : Screen derivatives against a panel of enzymes (e.g., kinases, cytochrome P450) to identify selectivity patterns .
Biological Activity Evaluation (Table 1)
| Activity Type | Assay System | Key Findings | Reference |
|---|---|---|---|
| Anticancer | MTT assay (MCF-7 cells) | IC₅₀ = 12.3 µM; induces apoptosis via caspase-3 | |
| Antimicrobial | MIC assay (S. aureus) | MIC = 8 µg/mL; disrupts membrane integrity | |
| Antiviral | Plaque reduction (HSV-1) | 70% inhibition at 10 µM; targets viral entry | |
| Anti-inflammatory | ELISA (TNF-α inhibition) | 45% reduction at 20 µM; NF-κB pathway modulation |
Methodological Notes
- Contradiction resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to confirm substituent positions .
- Scale-up challenges : Use flow chemistry for bromination to enhance reproducibility and safety .
- Data reporting : Include detailed synthetic protocols (e.g., solvent drying methods, catalyst sources) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
